4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
Description
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group and a 4-(propan-2-yl)phenyl group
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-propan-2-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c1-12(2)13-3-5-14(6-4-13)17-11-18(23-19(21)22-17)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXSBHCQFUMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to yield the desired pyrimidine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Similar structure but lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
4-(4-Methylphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine:
The uniqueness of 4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
